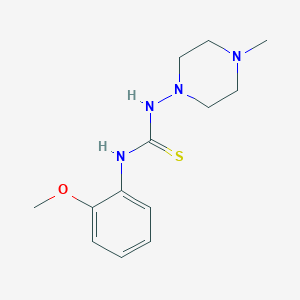
N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as MPTU, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPTU is a thiourea derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation. Additionally, N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been found to have anti-angiogenic properties, which could make it a potential candidate for the treatment of various angiogenesis-related diseases. N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been found to inhibit the activity of various enzymes involved in oxidative stress, making it a potential candidate for the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its relatively low toxicity, making it a safe compound for use in laboratory experiments. Additionally, N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is a stable compound that can be easily synthesized and purified. However, one of the limitations of N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of research could be the development of N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea analogs with improved solubility and potency. Additionally, further studies could investigate the potential of N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Finally, the mechanism of action of N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea could be further elucidated to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 2-methoxyaniline with 4-methylpiperazine and thiocarbonyldiimidazole. The resulting product is then purified through recrystallization to obtain pure N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. The synthesis of N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been well-documented in the literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been the subject of various scientific studies due to its potential therapeutic applications. One of the major areas of research has been in the field of cancer therapy. N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-16-7-9-17(10-8-16)15-13(19)14-11-5-3-4-6-12(11)18-2/h3-6H,7-10H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWLKQWMDMATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

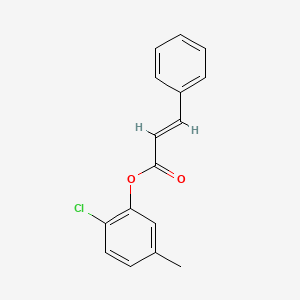
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)
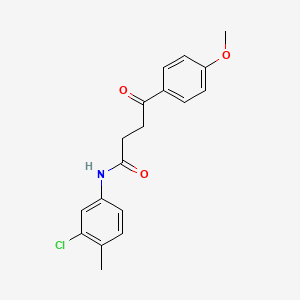
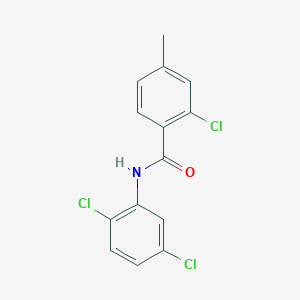
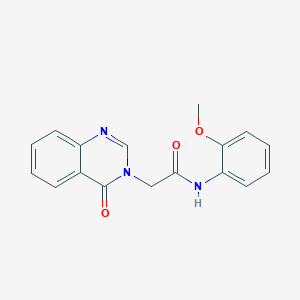
![2-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1H-inden-1-one](/img/structure/B5860245.png)
![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
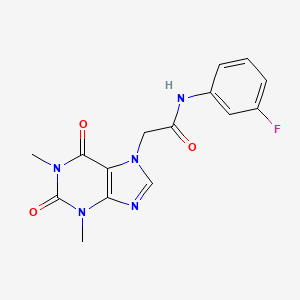
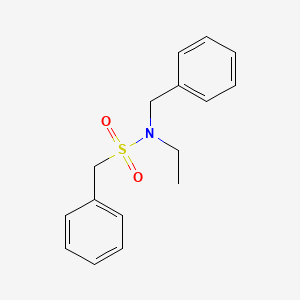
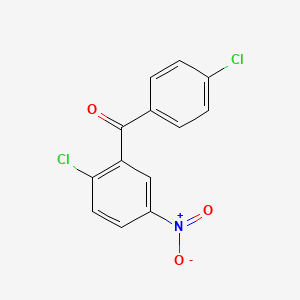

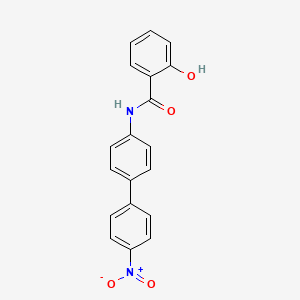
![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5860322.png)